WKYMVM-NH2

Formyl Peptide Receptor Neutrophil Activation Calcium Mobilization

WKYMVM-NH2 is the essential research tool for selectively activating FPR2/ALX and FPR3 (FPRL2) with minimal FPR1 bias. Its unique balanced profile (EC50 2 nM/80 nM) provides superior specificity over fMLF and WKYMVm, enabling precise dissection of FPRL1/2 pathways and serving as a critical full-agonist control in biased signaling studies. Ensure experimental fidelity with this high-purity hexapeptide.

Molecular Formula C41H61N9O7S2
Molecular Weight 856.1 g/mol
Cat. No. B574429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWKYMVM-NH2
Synonyms(S)-6-amino-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-N-((5R,8S,11S,14S)-5-carbamoyl-15-(4-hydroxyphenyl)-8-isopropyl-11-(2-(methylthio)ethyl)-7,10,13-trioxo-2-thia-6,9,12-triazapentadecan-14-yl)hexanamide
Molecular FormulaC41H61N9O7S2
Molecular Weight856.1 g/mol
Structural Identifiers
InChIInChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31-,32-,33-,34-,35-/m0/s1
InChIKeyFMBGOORJEKQQLG-LXOXETEGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WKYMVM-NH2 Hexapeptide: An Essential Formyl Peptide Receptor Agonist for Immunopharmacology Research


WKYMVM-NH2 (CAS 187986-11-4) is a synthetic hexapeptide with the amino acid sequence Trp-Lys-Tyr-Met-Val-Met-NH2 that serves as a potent agonist of the formyl peptide receptor (FPR) family, specifically activating FPRL1 (FPR2) and FPRL2 receptors [1]. This peptide activates neutrophils and myeloid cells through FPRL1 and FPRL2, exhibiting EC50 values of 2 nM and 80 nM in HL-60-FPRL1 and HL-60-FPRL2 cells, respectively . As a pan-FPR agonist with a distinct receptor selectivity profile, WKYMVM-NH2 is a critical tool compound for investigating FPR-mediated signaling pathways, leukocyte effector functions including chemotaxis, complement receptor-3 mobilization, and NADPH oxidase activation [2]. Its C-terminal L-methionine configuration confers unique receptor binding properties that differentiate it from D-methionine analogs and other FPR ligands .

WKYMVM-NH2 vs. Related FPR Agonists: Why L-Methionine Configuration Prevents Generic Substitution in Receptor Profiling Studies


Generic substitution between FPR agonists is scientifically unsound due to fundamental differences in receptor selectivity, stereochemical specificity, and functional bias profiles. WKYMVM-NH2 contains an L-methionine at its C-terminus, whereas the commonly compared analog WKYMVm-NH2 incorporates a D-methionine, resulting in distinct receptor activation profiles [1]. The substitution of L-methionine with D-methionine significantly reduces binding affinity to FPRL2 . Furthermore, WKYMVM-NH2 exhibits a unique receptor preference, acting through FPRL1 and FPRL2 with minimal FPR1 engagement, unlike the pan-agonist WKYMVm-NH2 which activates FPR1, FPR2, and FPR3 with picomolar potency [2]. Compared to the classic FPR1 agonist fMLP, WKYMVM-NH2 demonstrates preferential activation of FPRL1 over FPR and is approximately 300-fold more potent at mobilizing intracellular calcium through FPRL1 than through FPR [3]. Unlike small molecule FPR2 agonists such as ACT-389949, WKYMVM-NH2 is susceptible to oxidation by MPO-H2O2-halide derived oxidants, a property that directly impacts its utility in neutrophil-rich inflammatory environments [4]. These distinct molecular and functional characteristics render WKYMVM-NH2 non-substitutable for studies requiring specific FPRL1/FPRL2 activation without confounding FPR1 signaling.

Quantitative Differentiation of WKYMVM-NH2 from Key Comparators: A Procurement-Relevant Evidence Guide


Receptor Selectivity: WKYMVM-NH2 Preferentially Activates FPRL1 Over FPR with 300-Fold Higher Potency

WKYMVM-NH2 demonstrates a 300-fold preference for activating FPRL1 (EC50 = 75 pM) over FPR (EC50 = 25 nM) in calcium mobilization assays, as established by direct comparative studies in transfected HL-60 cells [1]. This contrasts sharply with the classic FPR agonist fMLP, which activates FPR with high potency but has negligible activity at FPRL1. The data confirm that WKYMVM-NH2 achieves receptor discrimination not attainable with pan-agonists like WKYMVm-NH2, which activates FPR1, FPR2, and FPR3 with comparable picomolar potency (EC50 = 75 pM for FPR1 and FPR2) [2]. This differential selectivity profile is critical for experimental designs requiring isolation of FPRL1-mediated signaling pathways without confounding FPR1 activation.

Formyl Peptide Receptor Neutrophil Activation Calcium Mobilization

FPRL2 Receptor Engagement: L-Methionine Configuration Confers Superior Binding Affinity Compared to D-Methionine Analogs

WKYMVM-NH2, containing an L-methionine at its C-terminus, demonstrates an EC50 of 80 nM for activating FPRL2 in HL-60-FPRL2 cells . Substitution of the L-methionine with D-methionine, as in the analog WKYMVm-NH2, results in a significant reduction in binding capacity to FPRL2 . While quantitative fold-change data for FPRL2 binding between the L- and D-isomers are not explicitly reported in the primary literature, the stereochemical dependence is well-established: the L-methionine configuration is essential for optimal FPRL2 engagement [1]. This stereochemical specificity is not observed with pan-agonists like WKYMVm-NH2, which exhibit high potency at FPR1 and FPR2 but reduced activity at FPRL2. For studies focused on FPRL2-mediated signaling in myeloid cells, WKYMVM-NH2 provides a distinct advantage over D-methionine-containing analogs.

FPRL2 Receptor Stereochemical Specificity Receptor Binding

Oxidative Susceptibility: WKYMVM-NH2 Is Sensitive to MPO-H2O2-Halide Derived Oxidants, Distinguishing It from Oxidation-Resistant Small Molecule FPR2 Agonists

WKYMVM-NH2 is susceptible to oxidation by myeloperoxidase (MPO)-H2O2-halide derived oxidants, a property that distinguishes it from small molecule FPR2 agonists such as ACT-389949 [1]. ACT-389949 was found to be as potent as WKYMVM-NH2 in activating FPR2 but with the advantage of being resistant to oxidative inactivation in neutrophil-rich environments . This differential oxidative stability is a critical consideration for experimental designs involving activated neutrophils, where MPO is released and can inactivate peptide ligands. The bias profile of WKYMVM-NH2 is similar to ACT-389949 in terms of G protein and β-arrestin signaling [2], but the peptide's oxidative lability may be advantageous for studies requiring temporal control of receptor activation or modeling endogenous peptide degradation pathways. Conversely, for long-term assays in inflammatory environments, oxidation-resistant small molecules may be preferred.

Peptide Stability Oxidative Inactivation Neutrophil Microenvironment

Functional Activation of Neutrophils: WKYMVM-NH2 Induces Superoxide Production with EC50 of 75 nM, More Potent than fMLP

WKYMVM-NH2 stimulates superoxide production in human neutrophils with an EC50 of 75 nM, demonstrating greater efficacy than the classic FPR agonist fMLP in this functional assay . Direct comparative studies have established that WKYMVM-NH2 is a more effective inducer of superoxide generation in human neutrophils than fMLP [1]. The superoxide production is mediated through FPRL1-dependent signaling involving phosphoinositide 3-kinase, protein kinase C, phospholipase C, and store-operated calcium influx [2]. This functional superiority over fMLP is particularly relevant for studies of neutrophil microbicidal activity and oxidative burst, where maximal superoxide production is desired. WKYMVM-NH2 also induces chemotaxis in HL-60 cells stably expressing FPRL2, with optimal migration observed at concentrations ranging from 10 to 50 nM [3].

Superoxide Production Neutrophil Oxidative Burst NADPH Oxidase

Receptor-Specific Signaling Bias: WKYMVM-NH2 Shares Bias Profile with ACT-389949 but Differs from β-Arrestin-Biased Agonists

Bias analysis using the operational model with WKYMVM-NH2 as a reference ligand revealed that WKYMVM-NH2 and ACT-389949 share a very similar bias profile across G protein dissociation, β-arrestin recruitment, and second messenger signaling pathways [1]. In contrast, BMS-986235 and compound 43 display approximately 5- to 50-fold bias away from β-arrestin recruitment and trafficking pathways, while being 35- to 60-fold biased towards cAMP inhibition and pERK1/2 [2]. This differential signaling bias is significant for researchers investigating FPR2-mediated functional selectivity, as WKYMVM-NH2 serves as a balanced reference agonist against which biased ligands can be compared. The similar bias profile between WKYMVM-NH2 and ACT-389949, despite their different chemical structures (peptide vs. small molecule), indicates that WKYMVM-NH2 is an appropriate peptide comparator for small molecule FPR2 agonist development programs.

Biased Signaling β-Arrestin Recruitment FPR2 Pharmacology

In Vivo Efficacy: WKYMVM-NH2 Attenuates DSS-Induced Colitis at 8 mg/kg in Murine Model

In a DSS (dextran sulfate sodium)-induced ulcerative colitis model, continuous administration of WKYMVM-NH2 at 8 mg/kg for 5 days significantly alleviated inflammatory symptoms, including reduced mucosal damage and decreased immune cell infiltration . This in vivo efficacy establishes WKYMVM-NH2 as a viable tool compound for preclinical studies of FPRL1/FPRL2-mediated anti-inflammatory pathways in gastrointestinal inflammation models. While similar in vivo data for the D-methionine analog WKYMVm-NH2 in colitis models are not directly comparable due to differences in experimental design, the 8 mg/kg dosing regimen for WKYMVM-NH2 provides a validated starting point for researchers designing efficacy studies. The peptide also promotes Caco-2 cell proliferation at low concentrations (10⁻¹⁰ to 10⁻²⁰ M), suggesting additional utility in intestinal epithelial repair research .

Inflammatory Bowel Disease Preclinical Efficacy DSS Colitis Model

Optimal Application Scenarios for WKYMVM-NH2 in Inflammation and Immunopharmacology Research


Isolation of FPRL1-Specific Signaling Pathways in Neutrophil Activation Studies

Researchers requiring selective activation of FPRL1 without concurrent FPR1 stimulation should utilize WKYMVM-NH2 due to its 300-fold preference for FPRL1 (EC50 = 75 pM) over FPR (EC50 = 25 nM) in calcium mobilization assays [1]. This selectivity window is not achievable with pan-agonists like WKYMVm-NH2, which activate FPR1, FPR2, and FPR3 with comparable picomolar potency, nor with fMLP which exclusively activates FPR1. Studies examining FPRL1-mediated chemotaxis, granule exocytosis, and superoxide production will benefit from WKYMVM-NH2's receptor discrimination profile. The peptide's FPRL1-dependent signaling, as confirmed by insensitivity to FPR-specific antagonists like cyclosporine H, ensures that observed functional responses are attributable to FPRL1 activation [2].

FPRL2-Mediated Myeloid Cell Activation Studies Requiring L-Methionine Stereochemistry

Investigations focused on FPRL2 receptor biology should prioritize WKYMVM-NH2 over D-methionine-containing analogs due to the established requirement of L-methionine configuration for optimal FPRL2 binding [1]. WKYMVM-NH2 activates HL-60-FPRL2 cells with an EC50 of 80 nM and induces chemotaxis in these cells at optimal concentrations of 10-50 nM [2]. For studies examining FPRL2 expression in myeloid cells or the role of FPRL2 in inflammatory responses, WKYMVM-NH2 provides the appropriate stereochemical configuration for receptor engagement. The use of D-methionine analogs in such studies would result in reduced FPRL2 activation and potentially confounded data interpretation .

Reference Ligand for Biased Signaling Analysis of Novel FPR2 Agonists

WKYMVM-NH2 serves as the established reference ligand for quantifying biased agonism at FPR2 in the operational model of pharmacological agonism [1]. Its balanced signaling profile across G protein dissociation, β-arrestin recruitment, cAMP inhibition, and pERK1/2 pathways makes it the appropriate comparator against which to measure bias factors of novel FPR2-targeted compounds. Researchers developing FPR2 agonists with specific signaling bias (e.g., β-arrestin-biased or G protein-biased ligands) should procure WKYMVM-NH2 as the reference standard for bias calculations. The similar bias profile between WKYMVM-NH2 and the clinical candidate ACT-389949 further validates its utility as a peptide comparator for small molecule FPR2 agonist development programs [2].

In Vivo Studies of FPRL1/FPRL2-Mediated Anti-Inflammatory Effects in Gastrointestinal Inflammation Models

Preclinical studies investigating FPRL1/FPRL2-mediated protection in inflammatory bowel disease models should employ WKYMVM-NH2 using the validated dosing regimen of 8 mg/kg administered over 5 days in DSS-induced colitis models [1]. This protocol has demonstrated significant reduction in mucosal damage and immune cell infiltration, providing a proven experimental framework for efficacy studies. The peptide's additional property of promoting Caco-2 cell proliferation at low concentrations (10⁻¹⁰ to 10⁻²⁰ M) supports its application in intestinal epithelial repair research [2]. Researchers should note that the peptide's susceptibility to oxidative inactivation in neutrophil-rich environments may necessitate consideration of dosing frequency and route of administration to maintain effective local concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for WKYMVM-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.